molecular formula C14H19NO2S B2890185 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one CAS No. 1704634-19-4

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one

Cat. No.: B2890185
CAS No.: 1704634-19-4
M. Wt: 265.37
InChI Key: UTULWYMJCBTFIH-UHFFFAOYSA-N
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Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one is a chemical compound that belongs to the class of furanones. This compound is characterized by the presence of a furan ring, a thiazepane ring, and a pentenone chain. It is commonly used in various fields such as medical research, environmental research, and industrial research.

Scientific Research Applications

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the formation of the thiazepane ring, and finally the attachment of the pentenone chain. Common reagents used in these reactions include furan, thiazepane, and pentenone precursors, along with catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pentenone chain can be reduced to form saturated ketones.

    Substitution: The thiazepane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include oxidized furanones, reduced ketones, and substituted thiazepane derivatives .

Mechanism of Action

The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The furan ring and thiazepane ring are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pentenone chain can also interact with cellular components, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)pent-4-en-1-one: Similar structure but lacks the thiazepane ring.

    1-(Thiazepan-4-yl)pent-4-en-1-one: Similar structure but lacks the furan ring.

    1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)butan-1-one: Similar structure but with a butanone chain instead of a pentenone chain.

Uniqueness

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one is unique due to the combination of the furan ring, thiazepane ring, and pentenone chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-2-3-6-14(16)15-8-7-13(18-11-9-15)12-5-4-10-17-12/h2,4-5,10,13H,1,3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTULWYMJCBTFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(SCC1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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